molecular formula C10H12N2S B14005759 1-(3-Methylphenyl)-2-imidazolidinethione

1-(3-Methylphenyl)-2-imidazolidinethione

Cat. No.: B14005759
M. Wt: 192.28 g/mol
InChI Key: IQAOWRZBNSAXAA-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-imidazolidinethione (CAS 25372-35-4) is a heterocyclic compound featuring an imidazolidine core substituted with a 3-methylphenyl group at the 1-position and a thione moiety at the 2-position . This molecular structure, with the formula C10H10N2S and a molecular weight of 190.26 g/mol, confers unique reactivity, making it a valuable synthetic intermediate in organic and medicinal chemistry research . The compound is a solid at room temperature with a melting point of 153 °C . The thione group is a key functional feature, enhancing the molecule's potential for further chemical transformations, such as forming disulfide bonds or acting as a ligand in metal complexes . Its well-defined molecular architecture ensures consistent performance in applications requiring precise chemical modifications, typically under controlled laboratory conditions due to its reactive functionality . This compound serves as a key building block in research and development, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals . Imidazolidine-2-thione and related derivatives have been investigated for a range of remarkable biological activities, which underscores their pharmaceutical importance . Researchers utilize this compound as a precursor in combinatorial synthesis and as a chiral auxiliary or ligand for asymmetric catalysis . It is supplied as a high-purity material for research purposes. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(3-methylphenyl)imidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

IQAOWRZBNSAXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCNC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazoline-2-thione can be synthesized through various methods. One common approach involves the reaction of m-toluidine with carbon disulfide and ethylenediamine under controlled conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, followed by cyclization to form the imidazoline ring .

Industrial Production Methods: Industrial production of 1-(m-Tolyl)imidazoline-2-thione often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between m-toluidine, carbon disulfide, and ethylenediamine, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)imidazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(m-Tolyl)imidazoline-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylphenyl)-2-imidazolidinethione with structurally related imidazolidinethiones and analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural Analogs and Substituent Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Molecular Formula Key Features/Applications References
This compound 3-Methylphenyl C₁₀H₁₂N₂S Corrosion inhibition, drug discovery
1-Methyl-3-phenylimidazolidine-2-thione Methyl, phenyl C₁₀H₁₂N₂S Anthelmintic potential, twisted conformation
1-(2-Hydroxyethyl)imidazolidine-2-thione 2-Hydroxyethyl C₅H₁₀N₂OS Degradation product, mp = 136.5°C
1-(3-Fluorophenyl)imidazoline-2-thione 3-Fluorophenyl C₉H₇FN₂S Bioactive analog (97% purity)
1-(3-Chlorophenyl)imidazolidin-2-one 3-Chlorophenyl, oxo (C=O) C₉H₇ClN₂O Heterocyclic intermediate

Key Observations :

  • Substituent Position : The 3-methylphenyl group in the target compound provides steric bulk and aromaticity, enhancing stability compared to smaller substituents (e.g., methyl or hydroxyethyl) .
  • Thione vs. Oxo : Replacing sulfur with oxygen (e.g., 1-(3-Chlorophenyl)imidazolidin-2-one) reduces nucleophilicity and metal-binding capacity, limiting applications in corrosion inhibition .
  • Halogenated Derivatives : Fluorine or chlorine substitution (e.g., 1-(3-Fluorophenyl)imidazoline-2-thione) improves bioavailability and pharmacokinetics, making such analogs relevant in drug design .
Antiparasitic Activity :
Corrosion Inhibition :
  • Imidazolidinethiones with alkyl/aryl substituents (e.g., 1-(2-aminoethyl)-2-imidazolidinethione) show high performance as low-toxicity corrosion inhibitors. The 3-methylphenyl group likely enhances adsorption onto metal surfaces via π-interactions .
Degradation and Environmental Impact :
  • Hydroxyethyl-substituted derivatives (e.g., 1-(2-Hydroxyethyl)imidazolidine-2-thione) are degradation products of industrial solvents, with half-lives <1 week in soil, indicating moderate environmental persistence .

Physicochemical Properties

  • Melting Points : Hydrophilic substituents (e.g., hydroxyethyl) lower melting points (mp = 136.5°C) compared to aromatic analogs .
  • Crystal Packing : Aryl-substituted imidazolidinethiones (e.g., 1-Methyl-3-phenylimidazolidine-2-thione) exhibit twisted conformations and C–H···π interactions, influencing solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-2-imidazolidinethione, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via a two-step process. First, 2-methylamino ethanol reacts with phenyl isothiocyanate in ethanol to form a thiourea intermediate. Subsequent cyclization using sodium hydride in THF under nitrogen yields the target compound. Key parameters include maintaining anhydrous conditions, controlled temperature (323 K), and stoichiometric excess of sodium hydride to ensure complete ring closure. Crystallization from ethanol enhances purity (yield: ~71%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography (CCDC 1013218/1014054) reveals the twisted conformation of the imidazolidinethione ring and C–H···π interactions stabilizing the crystal lattice. Complementary techniques include 1H^1H NMR (e.g., δ 3.42 ppm for CH3_3), IR (C=S stretch at 1085 cm1^{-1}), and melting point analysis (404.7–404.9 K) to validate molecular geometry and purity .

Q. What are common byproducts or impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer : Partial oxidation of the methyl group or incomplete cyclization may occur. Byproducts like unreacted thiourea intermediates can be minimized by optimizing reaction time (≥5 hours at 323 K) and using excess sodium hydride. Purification via silica gel chromatography or recrystallization from ethanol effectively isolates the target compound .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : FMO analysis using density functional theory (DFT) reveals the electron-rich sulfur atom in the thione group as the primary site for electrophilic attacks. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, consistent with experimental observations of selective alkylation at the sulfur center. Computational tools like Gaussian or ORCA can model these interactions .

Q. What statistical experimental design strategies are recommended for optimizing reaction parameters (e.g., temperature, solvent) in imidazolidinethione synthesis?

  • Methodological Answer : A Box-Behnken or central composite design (CCD) can systematically vary factors like temperature (293–353 K), solvent polarity (ethanol vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40–60% while maximizing yield and minimizing side reactions .

Q. How do competing reaction pathways (e.g., benzimidazole vs. imidazolidinethione formation) depend on protonation agents and temperature?

  • Methodological Answer : High temperatures (>373 K) and strong acids (e.g., polyphosphoric acid) favor benzimidazole formation via dehydration. In contrast, milder conditions (323 K, THF) with sodium hydride promote imidazolidinethione cyclization. Mechanistic studies using 13C^{13}C-labeling or in situ IR spectroscopy can track intermediate formation .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric equilibria (thione-thiol) for this compound?

  • Methodological Answer : Variable-temperature 1H^1H NMR (253–333 K) and 15N^{15}N NMR detect shifts in tautomeric populations. X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states, while Raman spectroscopy (C=S vs. S–H stretches at 500–600 cm1^{-1}) quantifies equilibrium constants .

Data Contradiction Analysis

Q. Conflicting reports on methyl group stability under oxidative conditions: How to reconcile experimental vs. computational predictions?

  • Analysis : Computational models (e.g., DFT) suggest the methyl group is resistant to oxidation due to steric shielding by the phenyl ring. However, experimental data show trace oxidation products (e.g., carboxylic acids) under harsh conditions (H2_2O2_2, 373 K). Contradictions arise from solvent effects (polar vs. nonpolar) and catalyst presence, necessitating controlled kinetic studies to isolate degradation pathways .

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